[2-(Dimethylamino)ethyl](prop-2-yn-1-yl)amine dihydrochloride
Description
2-(Dimethylamino)ethylamine dihydrochloride is a secondary amine salt featuring a dimethylaminoethyl group and a propargyl (prop-2-yn-1-yl) substituent. The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. Its structure combines a tertiary amine (dimethylaminoethyl) and an alkyne (propargyl) group, enabling diverse reactivity, including nucleophilic substitution and coordination chemistry .
Properties
IUPAC Name |
N',N'-dimethyl-N-prop-2-ynylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-4-5-8-6-7-9(2)3;;/h1,8H,5-7H2,2-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGYYDBWXVFHIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC#C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethylamine 2hcl typically involves the reaction of dimethylamine with propargyl bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 2-(Dimethylamino)ethylamine 2hcl is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethylamine 2hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
2-(Dimethylamino)ethylamine 2hcl has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: Applied in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethylamine 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Key Substituents | Molecular Formula | Molar Mass (g/mol) | Key Applications/Findings |
|---|---|---|---|---|
| 2-(Dimethylamino)ethylamine dihydrochloride | Dimethylaminoethyl, propargyl | C₇H₁₇Cl₂N₂ | ~199 | Potential pharmaceutical intermediate; enhanced solubility due to dihydrochloride salt . |
| (R)-1-Methyl-prop-2-ynylamine hydrochloride () | Propargyl, methyl | C₄H₈ClN | 105.45 | Chiral building block in asymmetric synthesis; simpler structure with limited functionality . |
| 2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride () | Propargyl thioether, ethylamine | C₅H₁₀ClNS | 151.53 | Sulfur-containing analog; potential for thiol-alkyne "click" chemistry . |
| (2S)-1-Aminopropan-2-ylamine dihydrochloride () | Difluoroethyl, aminopropyl | C₅H₁₄Cl₂F₂N₂ | 210.9 | Fluorinated diamine; used in medicinal chemistry for metabolic stability . |
| S-(2-(Dimethylamino)ethyl) pseudothiourea dihydrochloride () | Dimethylaminoethyl, pseudothiourea | C₅H₁₄Cl₂N₄S | 232.97 | Sensitizing agent; restricted due to safety concerns . |
Physicochemical Properties
| Property | Target Compound | (R)-1-Methyl-prop-2-ynylamine HCl | (2S)-1-Aminopropan-2-ylamine diHCl |
|---|---|---|---|
| Hydrogen Bond Donors | 2 (amine HCl) | 2 | 3 |
| Rotatable Bonds | 4 | 1 | 4 |
| Topological Polar SA | ~24.9 Ų | ~26.7 Ų | ~44.3 Ų |
| Solubility | High (dihydrochloride salt) | Moderate | High (dihydrochloride salt) |
Research Findings and Industrial Relevance
- Material Science: demonstrates that dimethylaminoethyl-containing compounds enhance resin polymerization efficiency, implying applications in polymer chemistry .
- Asymmetric Synthesis : Chiral propargylamines like (R)-1-Methyl-prop-2-ynylamine hydrochloride are critical in producing enantioselective catalysts, a niche the target compound could explore .
Biological Activity
2-(Dimethylamino)ethylamine dihydrochloride is a compound that has garnered attention in biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by the presence of a dimethylamino group and a propargyl moiety, which contribute to its reactivity and interaction with various biological targets. The molecular formula is , indicating the presence of two hydrochloride groups.
The biological activity of 2-(Dimethylamino)ethylamine dihydrochloride primarily involves its interaction with specific enzymes and receptors. It can modulate enzymatic activity by binding to active sites or altering conformations, thereby impacting cellular signaling pathways. This modulation can lead to various physiological effects, including changes in cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound has multiple biological activities:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study demonstrated that 2-(Dimethylamino)ethylamine dihydrochloride exhibited significant inhibition of certain cancer cell lines, with IC50 values indicating moderate potency against specific targets (Table 1) .
- Mechanistic Insights : The compound was shown to inhibit the HSET protein, a kinesin involved in mitotic processes. This inhibition was competitive with ATP binding, highlighting its potential role in disrupting mitotic spindle formation (Table 2) .
Comparison with Similar Compounds
The uniqueness of 2-(Dimethylamino)ethylamine dihydrochloride lies in its combination of functional groups that confer distinct chemical reactivity compared to related compounds:
- Similar Compounds :
- 2-(2-(Dimethylamino)ethoxy)ethanol : Shares a dimethylamino group but lacks the propargyl moiety.
- Prop-2-ynylamine : Contains a propargyl group but does not have the dimethylamino functionality.
These comparisons underscore the potential versatility of 2-(Dimethylamino)ethylamine dihydrochloride in biochemical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
